molecular formula C24H23N3O3 B2735890 N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 901728-48-1

N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

Cat. No. B2735890
CAS RN: 901728-48-1
M. Wt: 401.466
InChI Key: PFLICYKRNMWAAM-UHFFFAOYSA-N
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Description

“N-(3-Acetylphenyl)-N-methylacetamide” is a chemical compound with the CAS Number: 325715-13-7 . It has a molecular weight of 191.23 and a formula of C11H13NO2 .


Molecular Structure Analysis

The compound has 14 heavy atoms, 6 of which are aromatic . It has 3 rotatable bonds, 2 H-bond acceptors, and no H-bond donors . The compound’s InChI Key is FTTSEBPNAOFITJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Po/w (iLOGP) of 1.97 . It is very soluble, with a solubility of 4.29 mg/ml .

Scientific Research Applications

Synthesis and Chemical Transformations

This compound is part of a broader class of chemicals that have been synthesized through various innovative methods. For example, the synthesis of similar complex molecules involves reactions like the Aza-Wittig reaction and carbodiimide-mediated ring closure, highlighting the compound's potential as a versatile intermediate in organic synthesis. Such processes are crucial for developing pharmaceuticals and materials with novel properties (Fresneda, P. M., et al., 2007).

Structural Analysis and Drug Discovery

The compound's structural features have been analyzed through various methods, including crystallography and density functional theory (DFT) studies. For instance, the azabicyclo[7.3.1]enediyne core's rigidity and its conformation have been detailed, providing insights into its stability and reactivity. Such analyses are pivotal for understanding how these compounds can be manipulated in drug design and synthesis (Lynch, V., et al., 1995).

Applications in Drug Discovery

The compound and its related analogues have shown promise in drug discovery, especially as building blocks for developing novel pharmaceuticals. Research has explored their potential in creating anticancer agents, demonstrating the versatility and significance of these molecules in therapeutic applications. For example, studies have focused on the synthesis of novel derivatives with potential anticancer properties, emphasizing the compound's role in developing new treatments (Shmeiss, N. A. M. M., et al., 2000).

Safety and Hazards

The compound has a signal word of “Warning” and hazard statements H302-H312-H332 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

properties

IUPAC Name

N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-14(28)15-5-2-7-18(12-15)26-24(29)20-13-17-11-16-6-3-9-27-10-4-8-19(21(16)27)22(17)30-23(20)25/h2,5,7,11-13,25H,3-4,6,8-10H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLICYKRNMWAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

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